molecular formula C13H8Br4O2 B1256007 1,5-Dibromo-3-(2,4-dibromophenoxy)-2-methoxybenzene CAS No. 96920-28-4

1,5-Dibromo-3-(2,4-dibromophenoxy)-2-methoxybenzene

Cat. No.: B1256007
CAS No.: 96920-28-4
M. Wt: 515.8 g/mol
InChI Key: NVNCBGPDUILJTG-UHFFFAOYSA-N
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Description

1,5-Dibromo-3-(2,4-dibromophenoxy)-2-methoxybenzene is an organic compound characterized by the presence of multiple bromine atoms and a methoxy group attached to a benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,5-Dibromo-3-(2,4-dibromophenoxy)-2-methoxybenzene typically involves the bromination of precursor compounds. One common method is the bromination of 3-(2,4-dibromophenoxy)-2-methoxybenzene using bromine or a brominating agent such as N-bromosuccinimide (NBS) in the presence of a catalyst like iron or aluminum chloride. The reaction is usually carried out in an organic solvent such as chloroform or carbon tetrachloride under controlled temperature conditions to ensure selective bromination.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can optimize the production process. Additionally, purification techniques like recrystallization or chromatography may be employed to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

1,5-Dibromo-3-(2,4-dibromophenoxy)-2-methoxybenzene can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atoms can be replaced by other substituents through nucleophilic or electrophilic substitution reactions.

    Oxidation Reactions: The methoxy group can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction Reactions: The bromine atoms can be reduced to form the corresponding hydrogenated compounds.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium tert-butoxide in polar solvents like dimethyl sulfoxide (DMSO) or dimethylformamide (DMF).

    Electrophilic Substitution: Reagents like aluminum chloride or iron(III) chloride in non-polar solvents such as benzene or toluene.

    Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic or basic conditions.

    Reduction: Reagents like lithium aluminum hydride or sodium borohydride in anhydrous solvents.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution may yield phenolic derivatives, while oxidation can produce aldehydes or carboxylic acids.

Scientific Research Applications

1,5-Dibromo-3-(2,4-dibromophenoxy)-2-methoxybenzene has several scientific research applications, including:

    Organic Synthesis: Used as an intermediate in the synthesis of more complex organic molecules.

    Materials Science: Employed in the development of novel materials with specific electronic or optical properties.

    Biological Studies: Investigated for its potential biological activity and interactions with biomolecules.

    Medicinal Chemistry: Explored for its potential as a lead compound in drug discovery and development.

Mechanism of Action

The mechanism of action of 1,5-Dibromo-3-(2,4-dibromophenoxy)-2-methoxybenzene involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine atoms and methoxy group can participate in various chemical interactions, including hydrogen bonding, van der Waals forces, and covalent bonding. These interactions can modulate the activity of the target molecules and influence biological pathways.

Comparison with Similar Compounds

Similar Compounds

    2,4-Dibromophenol: A compound with two bromine atoms and a hydroxyl group attached to a benzene ring.

    3,5-Dibromophenol: Another dibromophenol isomer with bromine atoms at different positions.

    1,3-Dibromo-2-methoxybenzene: A compound with a similar structure but different bromine atom positions.

Uniqueness

1,5-Dibromo-3-(2,4-dibromophenoxy)-2-methoxybenzene is unique due to the presence of both dibromophenoxy and methoxy groups on the benzene ring. This combination of functional groups imparts distinct chemical properties and reactivity, making it valuable for specific applications in organic synthesis and materials science.

Biological Activity

1,5-Dibromo-3-(2,4-dibromophenoxy)-2-methoxybenzene is an organic compound characterized by multiple bromine substituents and a methoxy group on a benzene ring. Its unique chemical structure suggests potential biological activities, making it a subject of interest in medicinal chemistry and environmental studies.

  • Molecular Formula : C₁₃H₈Br₄O₂
  • Molecular Weight : 515.82 g/mol
  • IUPAC Name : this compound

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets. The presence of bromine atoms enhances its reactivity, allowing it to participate in nucleophilic and electrophilic substitution reactions. The methoxy group can also engage in hydrogen bonding and other interactions that modulate enzyme activities and receptor functions.

Antimicrobial Activity

Research indicates that brominated compounds often exhibit antimicrobial properties. Studies have shown that derivatives similar to this compound possess significant inhibitory effects against various bacterial strains. For instance, a related compound demonstrated an IC₅₀ value of 6.5 μM against pathogenic bacteria, suggesting potential applications in developing new antimicrobial agents .

Cytotoxicity Studies

A notable aspect of the biological activity of this compound is its cytotoxicity against cancer cell lines. In vitro studies have reported varying degrees of cytotoxic effects, with some derivatives showing IC₅₀ values in the low micromolar range. For example, compounds derived from marine sources with similar structures exhibited IC₅₀ values ranging from 0.62 μM to 10 μM against cancer cell lines such as HCT-15 and Jurkat cells .

Case Study 1: Marine-Derived Compounds

A study focused on marine-derived brominated compounds found that certain derivatives of dibromophenol exhibited strong PTP1B inhibitory activity, which is crucial for regulating insulin signaling pathways. The study highlighted the importance of structural modifications in enhancing biological activity while minimizing cytotoxicity .

Case Study 2: Structure-Activity Relationship (SAR)

Research into the structure-activity relationship (SAR) of similar compounds has revealed that the position and number of bromine substituents significantly influence biological activity. For instance, modifications that retained the dibromophenoxy group while altering the methoxy position resulted in enhanced inhibitory effects against specific enzymes .

Comparative Analysis

Compound NameIC₅₀ (μM)Biological Activity
This compoundVariesPotential antimicrobial and anticancer activity
3,5-Dibromo-2-(3′,5′-dibromo-2′-methoxyphenoxy)phenyl ethanoate0.62PTP1B inhibitor
3,5-Dibromo-2-(3′,5′-dibromo-2′-methoxyphenoxy)phenyl benzoate0.69PTP1B inhibitor

Properties

IUPAC Name

1,5-dibromo-3-(2,4-dibromophenoxy)-2-methoxybenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H8Br4O2/c1-18-13-10(17)5-8(15)6-12(13)19-11-3-2-7(14)4-9(11)16/h2-6H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NVNCBGPDUILJTG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1Br)Br)OC2=C(C=C(C=C2)Br)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H8Br4O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60579121
Record name 1,5-Dibromo-3-(2,4-dibromophenoxy)-2-methoxybenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60579121
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

515.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

96920-28-4
Record name 1,5-Dibromo-3-(2,4-dibromophenoxy)-2-methoxybenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60579121
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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